molecular formula C16H24N2O4 B13918746 tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate

Cat. No.: B13918746
M. Wt: 308.37 g/mol
InChI Key: MWCNPXJJJFSYAR-UHFFFAOYSA-N
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Description

2-(di-tert-butyloxycarbonyl)amino-4-picoline is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a picoline ring. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(di-tert-butyloxycarbonyl)amino-4-picoline typically involves the reaction of 4-picoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for Boc-protected amines, including 2-(di-tert-butyloxycarbonyl)amino-4-picoline, often involve large-scale reactions using similar conditions as laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(di-tert-butyloxycarbonyl)amino-4-picoline primarily involves the protection of the amino group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(di-tert-butyloxycarbonyl)amino-4-picoline is unique due to the stability and ease of removal of the Boc group. The Boc group is more stable under basic conditions compared to Cbz and Fmoc, making it suitable for reactions that require basic conditions .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C16H24N2O4/c1-11-8-9-17-12(10-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3

InChI Key

MWCNPXJJJFSYAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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